Phenyl isocyanate
Overview
Description
Phenyl isocyanate is an organic compound typically abbreviated as PhNCO . The molecule consists of a phenyl ring attached to the isocyanate functional group . It is a colorless liquid that reacts with water . Phenyl isocyanate has a strong odor and tearing vapors, therefore it has to be handled with care .
Synthesis Analysis
Phenyl isocyanate can be synthesized from anilines using oxalyl chloride . Acylation of a variety of substituted aniline hydrochlorides with oxalyl chloride affords the intermediate oxamic chlorides, which smoothly undergo thermal decomposition to the corresponding isocyanates .Molecular Structure Analysis
PhNCO is a planar molecule, according to X-ray crystallography . The N=C=O linkage is nearly linear . The C=N and C=O distances are respectively 1.195 and 1.173 Å .Chemical Reactions Analysis
Characteristic of other isocyanates, Phenyl isocyanate reacts with amines to give ureas . Similarly, it reacts with alcohols to form carbamates . It is used in addition with triethylamine to activate nitro groups to undergo (C,O) 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis
Phenyl isocyanate has a molar mass of 119.123 g·mol−1 . It is a colorless liquid with a density of 1.09 . It has a melting point of −30 °C and a boiling point of 165 °C . It reacts with water .Scientific Research Applications
Reactivity with Biological Molecules
- Glutathione Conjugation : Phenyl isocyanate exhibits significant reactivity towards biological nucleophiles. A study demonstrated the formation of three adducts when glutathione reacted with phenyl isocyanate, suggesting its potential reactivity with free cysteines and amino groups in biological systems (Johansson Mali'n, Lindberg, & Åstot, 2014).
Industrial Applications
- Use in Production of Various Products : Phenyl isocyanate is used in the production of pesticides, paints, pharmaceuticals, textile additives, and as a reagent for testing diamines and alcohols (MAK Value Documentation, 2002).
Protein Modification
- Protein Properties Investigation : Studies have explored the reaction of phenyl isocyanates with proteins, such as insulin, to introduce new groups into protein molecules under mild conditions, providing insights into protein properties (Hopkins & Wormall, 1934).
Chemical Sensitization
- Potent Chemical Sensitizer : Phenyl isocyanate has been identified as a potent chemical sensitizer, inducing strong cellular and humoral immune responses, which can contribute to sensitization potential in commercial products (Karol & Kramarik, 1996).
Applications in Organic Synthesis
- Curtius Rearrangement : Phenyl isocyanate is involved in the Curtius rearrangement, a chemical synthesis process. This rearrangement is used to produce isocyanates and has been observed to produce phenyl cyanate as well (Wentrup & Bornemann, 2005).
Analytical Applications
- Flow-Injection Analysis : The compound has been utilized in flow-injection systems with infrared spectrometric detection for determining organic functional groups, demonstrating its utility in analytical chemistry (Curran & Collier, 1985).
Improved Performance in Li-ion Batteries
- Electrolyte Additive : Aromatic isocyanate, including phenyl isocyanate, has been used to improve the performance of Li-ion batteries, reducing initialirreversible capacities and increasing cycleability (Zhang, 2006).
Heterocyclic Compound Synthesis
- Synthesis of Heterocyclic Compounds : Phenyl isocyanate has been used in reactions with tin(II) bis(acetylacetonate) to yield various heterocyclic compounds, demonstrating its utility in the synthesis of diverse organic molecules (Wakeshima & Kijima, 1975).
Adhesive Applications
- Isocyanate-Wood Adhesive Bond : Research has investigated the reaction of phenyl isocyanate with wood and other materials, contributing to the understanding of adhesive bonds and their applications in wood products (Weaver & Owen, 1995).
Catalysis and Reaction Mechanisms
- Catalysis in Organic Reactions : Phenyl isocyanate has been used in catalytic systems, for example, in reactions with α,ω-dienes and nickel(0) complexes, to form carbocyclic amides, showcasing its role in catalytic organic synthesis (Hernandez & Hoberg, 1987).
Polymer Science
- Reactivity with Urethanes : Phenyl isocyanate has been studied for its reactions with polyisocyanates and urethanes under high temperatures, contributing to the field of polymer science and stability (Lapprand et al., 2005).
Surface Chemistry
- Surface Interaction Studies : The interaction of phenyl isocyanate with surfaces, such as germanium, has been investigated to understand surface chemistry and the formation of stable nitrene surface species (Wong, Tanskanen, & Bent, 2013).
Antimicrobial Activity
- Antimicrobial Compounds : Condensation reactions of phenyl isocyanate with benzothiazoles have led to the production of compounds with strong antibacterial and antifungal properties (Agrawal & Agrawal, 2012)
Safety And Hazards
Phenyl isocyanate is a powerful irritant to the mucous membranes of the eyes and gastrointestinal and respiratory tracts . Direct skin contact can also cause marked inflammation . It can also sensitize workers, making them subject to severe asthma attacks if they are exposed again . Death from severe asthma in some sensitized subjects has been reported .
Future Directions
The chemistry of urethanes plays a key role in important industrial processes . In urethane formation reactions, isocyanates react with alcohols to form urethane links . The global PU market is expected to grow at a compound annual growth rate (CAGR) of 3.8% between 2021 and 2028 . Therefore, the future direction of Phenyl isocyanate could be in the development of green PUs with properties and performance comparable to fossil-based ones .
properties
IUPAC Name |
isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c9-6-8-7-4-2-1-3-5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTNSSLYPYDJGL-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
Record name | PHENYL ISOCYANATE | |
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Related CAS |
27616-41-7 | |
Record name | Benzene, isocyanato-, homopolymer | |
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DSSTOX Substance ID |
DTXSID5051521 | |
Record name | Phenyl isocyanate | |
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Molecular Weight |
119.12 g/mol | |
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Physical Description |
Phenyl isocyanate appears as a colorless liquid. About the same density as water. Very toxic by ingestion, inhalation or skin absorption. Very irritating to skin, eyes and mucous membranes., Liquid, Liquid with an acrid odor; [Merck Index], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to yellow liquid with a pungent odor. | |
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Boiling Point |
158-168 °C, BP: 55 °C at 13 mm Hg, 325.4 °F | |
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Flash Point |
132 °F (55.5 °C) (Open Cup), 51 °C c.c., 132 °F (open cup) | |
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Solubility |
Decomposes in water, alcohol; very soluble in ether, Solubility in water: reaction | |
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Density |
1.08870 at 25.9 °C/4 °C; 1.0956 at 19.6 °C/4 °C; 1.092 at 15 °C/4 °C; 1.101 at 11.6 °C/4 °C, Density: 1.0956 g/cu cm at 20 °C, Relative density (water = 1): 1.095 | |
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Vapor Density |
1.089 | |
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Vapor Pressure |
2.57 [mmHg], 2.57 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.2, 2.57 mmHg | |
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Product Name |
Phenyl isocyanate | |
Color/Form |
Liquid | |
CAS RN |
103-71-9 | |
Record name | PHENYL ISOCYANATE | |
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Melting Point |
Freezing point: -30 °C, -30 °C, -22 °F | |
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Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.